Glufosinate-P, chemically known as L-2-amino-4-(hydroxymethylphosphinyl)butanoic acid, is a naturally occurring compound primarily derived from certain species of Streptomyces bacteria. It serves as an active ingredient in herbicides, offering an alternative to traditional broad-spectrum herbicides that can adversely affect desirable crops. The molecular formula of Glufosinate-P is CHN OP, with a molecular weight of 181.13 g/mol. Its unique structure includes a central carbon chain with an amino group, a hydroxyl group, and a phosphonic acid group, characterized by specific stereochemistry at the second carbon atom (C-2), which is crucial for its herbicidal activity .
The primary mechanism of action for Glufosinate-P involves the irreversible inhibition of glutamine synthetase, an enzyme essential for the synthesis of glutamine and ammonia detoxification in plants. This inhibition leads to elevated ammonia levels and reduced glutamine, ultimately disrupting photosynthesis and resulting in plant death. The compound also exhibits antibacterial and antifungal properties due to its ability to interfere with amino acid metabolism in various organisms .
Glufosinate-P is classified as a non-selective herbicide, meaning it can affect a wide range of plant species. Its biological activity is primarily attributed to its role as a glutamine synthetase inhibitor. By accumulating ammonium ions in plant tissues, Glufosinate-P halts photosynthesis and induces oxidative stress, leading to plant cell death . Additionally, studies have shown that Glufosinate-P can bioaccumulate in aquatic organisms like zebrafish, indicating potential environmental impacts .
The synthesis of Glufosinate-P can be achieved through several methods. One common approach involves the reaction of Glufosinate hydrochloride with ammonia in a methanol-water solvent system at controlled temperatures. The process typically yields high purity crystals of Glufosinate-P through crystallization techniques . Another method includes the enzymatic conversion of 4-(hydroxymethylphosphinyl)-2-oxo-butyric acid using transaminase enzymes in the presence of amino acid donors such as glutamic acid .
Glufosinate-P is primarily used as a herbicide in agricultural practices due to its effectiveness against a wide variety of weeds. It is particularly useful in genetically modified crops that have been engineered for resistance to this compound, allowing for selective weed control without harming the crops themselves . Additionally, its antibacterial properties make it a candidate for use in managing certain bacterial infections.
Research has indicated that Glufosinate-P interacts with various environmental factors and biological systems. For instance, studies have shown that it can accumulate in aquatic organisms like zebrafish over time, raising concerns about its ecological impact . Furthermore, interactions with soil microorganisms can influence its degradation and persistence in the environment .
Several compounds share structural similarities or biological functions with Glufosinate-P. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Phosphinothricin | Yes | Herbicidal | Natural precursor to Glufosinate-P |
Bialaphos | Yes | Antibacterial | Composed of two alanine residues |
Glyphosate | No | Herbicidal | Inhibits a different metabolic pathway |
Aminomethylphosphonic Acid | Yes | Metabolite of Glyphosate | Less effective as a herbicide |
N-acetyl-glufosinate | Yes | Herbicidal | Acetylated derivative |
Glufosinate-P stands out due to its specific mechanism targeting glutamine synthetase and its unique stereochemistry that enhances its herbicidal efficacy compared to other compounds like glyphosate, which operates through a different pathway .
Glufosinate-P, chemically designated as (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid, is a chiral α-amino acid derivative. Its structure features a central carbon (C2) bonded to an amino group, a carboxylic acid moiety, and a phosphonate side chain. The stereochemical configuration at C2 is critical, with the L-enantiomer (S configuration) being the herbicidally active form.
The phosphonate side chain (-CH(OH)CH₂PO(OH)₂) contributes to its herbicidal activity by mimicking glutamate, the substrate for glutamine synthetase. The compound’s zwitterionic nature enhances solubility and bioavailability.
Glufosinate-P exhibits distinct physicochemical properties that influence its environmental behavior and industrial applications:
Property | Value |
---|---|
Melting Point | 209–210°C |
Density | 1.378 ± 0.06 g/cm³ (predicted) |
Solubility in Water | Highly soluble (exact value not quantified) |
pKa | 2.22 ± 0.10 (predicted) |
Glufosinate-P’s degradation kinetics vary across matrices:
The compound is stable under acidic (pH 5) and neutral (pH 7) conditions but undergoes hydrolysis at alkaline pH. Microbial degradation dominates in soil, with L-glufosinate degrading faster than its D-enantiomer in nonsterile environments.
Glufosinate-P is synthesized via enantioselective routes to ensure high optical purity. Key methods include:
A patented method employs L-homoserine as a precursor:
An alternative route uses 3-methyl n-butoxy phosphono propionaldehyde and isonitriles:
These methods avoid toxic reagents like sodium cyanide, aligning with green chemistry principles.
Glufosinate-P, chemically known as (S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid, represents the biologically active stereoisomer of the herbicide glufosinate [4]. This compound functions as a potent and specific inhibitor of glutamine synthetase, an enzyme fundamental to nitrogen metabolism in plants [1] [6]. The molecular mechanism underlying this inhibition involves competitive binding to the glutamate substrate pocket of the enzyme [12] [14].
Crystal structure analysis of glutamine synthetase complexed with phosphinothricin reveals that Glufosinate-P occupies the glutamate binding site and stabilizes the Glutamate327 flap in a position that blocks glutamate entrance to the active site [12] [14]. This creates a dead-end mechanism of inhibition where the inhibitor becomes trapped on the enzyme surface [12]. The phosphinyl group of Glufosinate-P interacts with the negatively charged binding pocket normally occupied by ammonium substrate, causing significant disruption to the enzyme's catalytic function [12] [40].
The inhibition kinetics demonstrate remarkable potency, with Glufosinate-P exhibiting a Ki value of approximately 0.0195 millimolar and an IC50 value of 0.051 millimolar against human recombinant glutamine synthetase [47]. These values indicate substantially higher affinity compared to other glutamine synthetase inhibitors such as methionine sulfoximine, which displays a Ki value of 0.88 millimolar [47] [48]. The competitive nature of this inhibition has been confirmed through double-reciprocal plot analysis, demonstrating that Glufosinate-P competes directly with glutamate for the enzyme's active site [47] [48].
Property | Value |
---|---|
Chemical Formula | C₅H₁₂NO₄P |
Molecular Weight (g/mol) | 181.13 |
IUPAC Name | (S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid |
CAS Number | 35597-44-5 |
Configuration | S configuration at C2 |
Melting Point (°C) | 209-210 |
Optical Rotation | +13.4° (c = 1 in water) |
Solubility in Water (mg/L) | Highly soluble (>1,000,000) |
pKa (predicted) | 2.22 ± 0.10 |
The stereochemical specificity of Glufosinate-P is crucial to its biological activity [29] [35]. While commercial glufosinate formulations contain racemic mixtures of both D and L enantiomers, only the L-enantiomer (Glufosinate-P) demonstrates herbicidal activity [29] [35]. The D-enantiomer lacks biological activity and may contribute to environmental burden without providing herbicidal benefits [35]. This stereoselectivity arises from the specific three-dimensional arrangement required for optimal binding to the glutamine synthetase active site [33] [35].
Parameter | Glufosinate-P |
---|---|
Inhibition Type | Competitive |
Ki Value (mM) | 0.0195 |
IC₅₀ (mM) | 0.051 |
Binding Site | Glutamate binding pocket |
Mechanism | Dead-end inhibition |
Time to Maximum Inhibition | Rapid (minutes) |
The inhibition of glutamine synthetase by Glufosinate-P triggers a cascade of metabolic disruptions that ultimately lead to plant death [8] [15]. Glutamine synthetase catalyzes the critical reaction converting glutamate and ammonia to glutamine, serving as the primary mechanism for ammonia detoxification in plant tissues [6] [17]. When this enzyme is inhibited, ammonia rapidly accumulates to toxic levels within plant cells [8] [15].
Following Glufosinate-P application, ammonia concentrations in plant tissues increase dramatically, with levels reaching 58 to 77 micromoles per gram fresh weight within hours of treatment [15] [16]. This accumulation occurs because the primary pathway for ammonia assimilation becomes blocked, preventing the conversion of toxic ammonia into the non-toxic amino acid glutamine [15] [20]. Concurrent with ammonia accumulation, glutamine levels decrease significantly, and glutamate becomes progressively depleted as the normal nitrogen metabolic cycle is disrupted [13] [15].
The disruption extends beyond simple ammonia toxicity to affect the photorespiration pathway, which depends heavily on glutamine synthetase activity [8] [19]. Under photorespiratory conditions, glycine deamination produces ammonia that must be rapidly reassimilated through glutamine synthetase [19] [46]. When this enzyme is inhibited, photorespiration becomes severely compromised, leading to the accumulation of photorespiratory intermediates including glycolate and glyoxylate [11] [19].
Glyoxylate accumulation proves particularly toxic as this compound can inhibit ribulose-1,5-bisphosphate carboxylase, the key enzyme in carbon dioxide fixation [19] [46]. This creates a secondary effect where carbon assimilation becomes impaired, further compromising plant metabolism [19]. The depletion of glycine and serine, normal products of the photorespiration pathway, indicates the complete breakdown of this essential metabolic process [11] [13].
Metabolic Component | Effect | Time Course |
---|---|---|
Ammonia levels | Dramatic increase (58-77 μmol/g FW) | Rapid (within hours) |
Glutamine levels | Significant decrease | Progressive decline |
Glutamate levels | Depletion | Rapid depletion |
Photorespiration pathway | Severely disrupted | Immediate disruption |
Glycine levels | Reduced | Progressive decline |
Serine levels | Reduced | Progressive decline |
Glycolate accumulation | Increased | Gradual accumulation |
Glyoxylate accumulation | Toxic accumulation | Rapid accumulation |
Recent research has revealed that the rapid phytotoxicity of Glufosinate-P results not primarily from ammonia accumulation but from massive light-dependent generation of reactive oxygen species [11] [18]. The disruption of photorespiration and inhibition of glutamine synthetase leads to an imbalance in photosynthetic electron transport [11] [44]. Under normal conditions, glutamine synthetase helps maintain the photorespiration cycle, which serves as an alternative electron sink during periods of high light intensity [18] [44].
When glutamine synthetase is inhibited, excess electrons from photosystem II cannot be properly channeled through photorespiration [11] [44]. These electrons are instead accepted by molecular oxygen, generating superoxide radicals and other reactive oxygen species [18] [44]. The accumulation of these highly reactive compounds leads to lipid peroxidation of cell membranes, ultimately causing rapid cell death [11] [18]. This mechanism explains the characteristically fast action of Glufosinate-P compared to other amino acid biosynthesis inhibitors [18] [42].
Glufosinate-P and glyphosate represent two distinct organophosphorus herbicides with fundamentally different mechanisms of action and pharmacodynamic properties [21] [25]. While both compounds target essential plant enzymes, their specific molecular targets, modes of action, and resulting physiological effects differ substantially [22] [24].
Glyphosate functions by inhibiting 5-enolpyruvylshikimate-3-phosphate synthase in the shikimic acid pathway, which affects the biosynthesis of aromatic amino acids, vitamins, and secondary plant metabolites [25] [26]. This pathway exists in plants, bacteria, and fungi but not in animals, making glyphosate selective for these organisms [25]. In contrast, Glufosinate-P specifically targets glutamine synthetase, an enzyme involved in nitrogen metabolism that is present across all domains of life [6] [25].
The translocation properties of these herbicides differ markedly [21] [27]. Glyphosate demonstrates extensive systemic movement through both phloem and xylem tissues, allowing it to reach and affect root systems and growing points throughout the plant [22] [24]. Glufosinate-P exhibits limited translocation, moving primarily through the apoplast rather than the symplast, which restricts its activity to areas of direct contact [27] [42]. This difference in translocation explains why glyphosate provides more effective control of perennial weeds with extensive root systems [21] [24].
Parameter | Glufosinate-P | Glyphosate |
---|---|---|
Target Enzyme | Glutamine synthetase | EPSP synthase |
Mode of Action | Contact with systemic properties | Systemic |
Chemical Class | Organophosphorus | Organophosphorus |
Translocation | Limited (primarily apoplastic) | Extensive (phloem and xylem) |
Speed of Action | Fast (3-5 days) | Slow (7-14 days) |
Resistance Mechanism | Enzymatic degradation | Target site mutation |
Environmental Persistence | Rapidly degraded | Moderate persistence |
The speed of herbicidal action represents another critical difference between these compounds [21] [22]. Glufosinate-P causes visible plant symptoms within 3 to 5 days of application, with some effects apparent within hours under optimal conditions [21] [27]. This rapid action results from the immediate disruption of nitrogen metabolism and subsequent reactive oxygen species generation [11] [18]. Glyphosate requires 7 to 14 days to produce visible effects as it gradually depletes aromatic amino acid biosynthesis [22] [23].
Resistance mechanisms for these herbicides also differ significantly [21] [25]. Glyphosate resistance typically develops through target site mutations that reduce the herbicide's binding affinity to 5-enolpyruvylshikimate-3-phosphate synthase [23] [24]. Glufosinate-P resistance more commonly involves enzymatic degradation mechanisms, where plants develop enhanced ability to metabolize the herbicide into inactive forms [10] [13]. The phosphinothricin acetyltransferase enzyme, encoded by resistance genes like bar and pat, converts Glufosinate-P into non-herbicidal acetylated derivatives [1] [15].
Environmental persistence patterns also distinguish these herbicides [21] [25]. Glufosinate-P undergoes rapid microbial degradation in soil, typically with half-lives ranging from 3.4 to 33.0 days depending on soil conditions [32] [45]. This rapid degradation results in minimal residual soil activity and reduced potential for groundwater contamination [6] [27]. Glyphosate demonstrates moderate environmental persistence with variable degradation rates depending on soil pH, organic matter content, and microbial activity [25] [26].
Irritant;Health Hazard